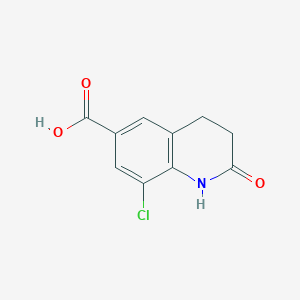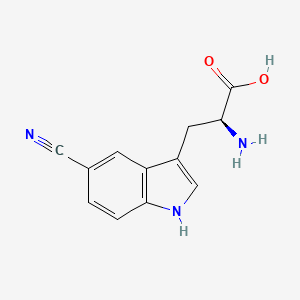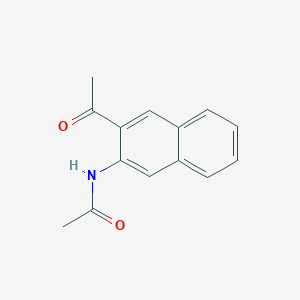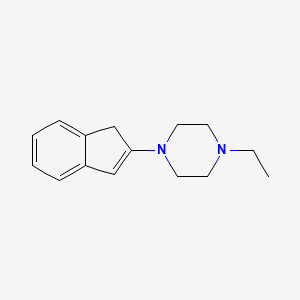
6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include isopropyl-substituted phenylhydrazine and a suitable methoxy-substituted ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-5-methoxy-2-methyl-1H-indole-3-carbonitrile
- 1-Isopropyl-6-methoxy-2-ethyl-1H-indole-3-carbonitrile
Uniqueness
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl and methoxy groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propriétés
Numéro CAS |
922184-65-4 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-9(2)16-10(3)13(8-15)12-6-5-11(17-4)7-14(12)16/h5-7,9H,1-4H3 |
Clé InChI |
CLCQXLHKBRLARW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C(C)C)C=C(C=C2)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
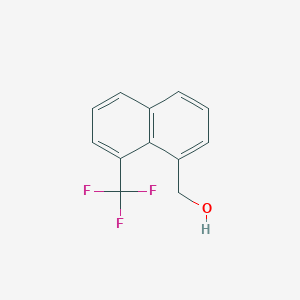
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
